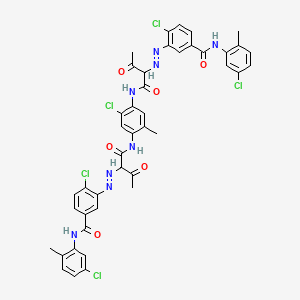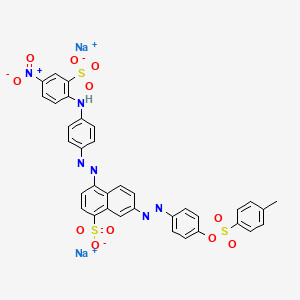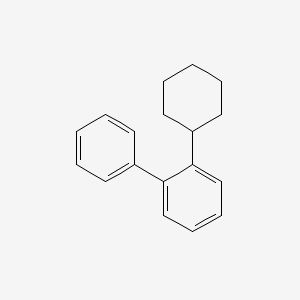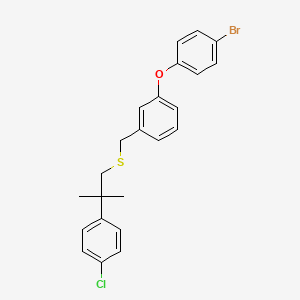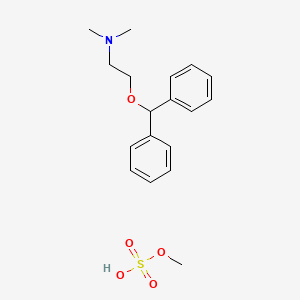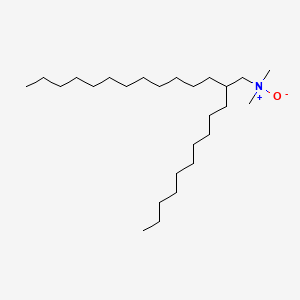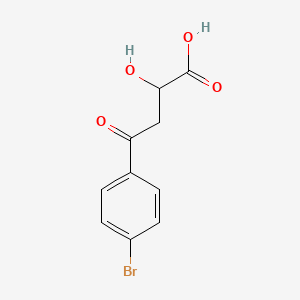
4-(4-Bromophenyl)-4-oxo-2-hydroxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)-4-oxo-2-hydroxybutanoic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)-4-oxo-2-hydroxybutanoic acid typically involves the bromination of phenylacetic acid derivatives. One common method includes the treatment of phenylacetic acid with bromine and mercuric oxide, resulting in a mixture of 2- and 4-bromophenylacetic acid isomers. The desired 4-isomer is then isolated through fractional crystallization .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using more efficient bromination techniques and optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can further enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromophenyl)-4-oxo-2-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-(4-Bromophenyl)-4-oxo-2-hydroxybutanoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 4-(4-Bromophenyl)-4-oxo-2-hydroxybutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it has been shown to cause depolarization effects on the transmembrane potential difference of tobacco protoplasts, indicating its potential impact on cellular processes . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but differs in the overall structure and functional groups.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another bromophenyl derivative with distinct structural features and applications.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with a bromophenyl group and additional functional groups, used in antimicrobial research.
Uniqueness: 4-(4-Bromophenyl)-4-oxo-2-hydroxybutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in multiple fields.
Properties
CAS No. |
81008-11-9 |
|---|---|
Molecular Formula |
C10H9BrO4 |
Molecular Weight |
273.08 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2-hydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C10H9BrO4/c11-7-3-1-6(2-4-7)8(12)5-9(13)10(14)15/h1-4,9,13H,5H2,(H,14,15) |
InChI Key |
ADUIVVOYSJOWHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(C(=O)O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


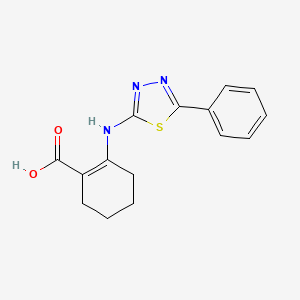
![3-[(2S)-2-[4-(3-methylbut-2-enyl)piperazin-1-yl]-2-phenylethyl]phenol;dihydrochloride](/img/structure/B12725370.png)
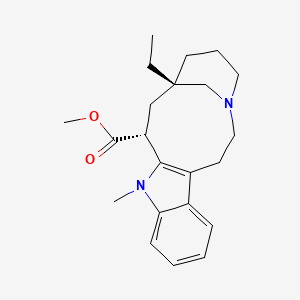
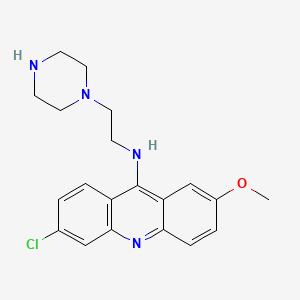
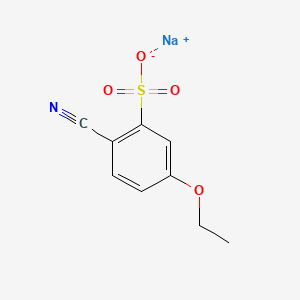
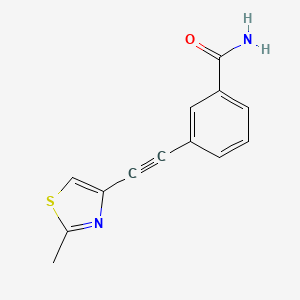
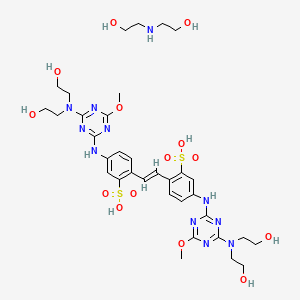
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,7-dimethyl-3-propylpurine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12725412.png)
